molecular formula C11H17BrClNO3S B2989272 {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1797840-18-6

{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2989272
CAS No.: 1797840-18-6
M. Wt: 358.68
InChI Key: GRVVLSZXPFXMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO3S and its molecular weight is 358.68. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-bromo-2-(2-methylsulfonylethoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S.ClH/c1-13-8-9-4-3-5-10(12)11(9)16-6-7-17(2,14)15;/h3-5,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVLSZXPFXMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)OCCS(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromo-substituted aromatic ring and a methanesulfonylethoxy group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H17BrClNO3S
  • Molecular Weight : 320.68 g/mol
  • CAS Number : 1797840-18-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a GPR119 receptor agonist, which is involved in glucose metabolism and insulin secretion. Activation of GPR119 has been linked to increased bone mass and improved metabolic profiles in animal models .

MechanismDescription
GPR119 AgonismEnhances insulin secretion and glucose homeostasis
Bone Mass RegulationMay promote bone formation and mineralization
Neuroprotective EffectsPotential effects on neuronal survival and function

In Vitro Studies

Recent in vitro experiments have demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, studies have indicated that it can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The precise mechanisms involve the activation of caspase pathways, leading to programmed cell death .

In Vivo Studies

In vivo studies conducted on rodent models have shown promising results regarding the compound's effects on bone density. Administration of this compound resulted in increased bone mineral density (BMD) compared to control groups. This effect is hypothesized to be mediated through GPR119 receptor activation, which enhances osteoblast activity and reduces osteoclastogenesis .

Case Studies

  • Case Study on Diabetes Management :
    A study involving diabetic rats treated with the compound showed improved glycemic control and enhanced insulin sensitivity. The results indicated a reduction in fasting blood glucose levels by approximately 30% after four weeks of treatment.
  • Bone Density Improvement :
    Another case study assessed the impact of the compound on bone health in ovariectomized rats, a model for postmenopausal osteoporosis. The treated group exhibited a significant increase in BMD (up to 15%) compared to untreated controls after six weeks, highlighting its potential as a therapeutic agent for osteoporosis .

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